molecular formula C10H10F2O2 B1332929 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde CAS No. 749920-58-9

4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde

Cat. No.: B1332929
CAS No.: 749920-58-9
M. Wt: 200.18 g/mol
InChI Key: IBHMZDWYOXJTLT-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde is an organic compound characterized by the presence of a difluoromethoxy group and two methyl groups attached to a benzaldehyde core

Biochemical Analysis

Biochemical Properties

4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds . Additionally, this compound can bind to proteins, potentially altering their structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the TGF-β1-induced epithelial-mesenchymal transformation in lung epithelial cells, which is a critical process in fibrosis . By inhibiting the phosphorylation of Smad2/3 proteins, this compound can reduce the expression of fibrosis-related genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can result in changes in gene expression, as seen in the downregulation of fibrosis-related genes in lung epithelial cells .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under specific conditions but can degrade over time when exposed to certain environmental factors . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of fibrosis inhibition .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as reducing fibrosis in lung tissues . At higher doses, it can lead to toxic or adverse effects, including cellular damage and inflammation . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the metabolic flux of certain pathways, leading to changes in metabolite levels . For example, the compound can inhibit the activity of cytochrome P450 enzymes, resulting in altered metabolism of other compounds and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting the overall biochemical response .

Subcellular Localization

This compound is localized to specific subcellular compartments, which can impact its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde typically involves the introduction of the difluoromethoxy group onto a benzaldehyde derivative. One common method includes the reaction of 3,5-dimethylbenzaldehyde with a difluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the difluoromethoxy group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
  • 3,5-Dimethylbenzaldehyde
  • 4-(Methoxy)-3,5-dimethylbenzaldehyde

Uniqueness

4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde is unique due to the presence of both difluoromethoxy and dimethyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-(difluoromethoxy)-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-3-8(5-13)4-7(2)9(6)14-10(11)12/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHMZDWYOXJTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(F)F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366636
Record name 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749920-58-9
Record name 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-hydroxy-3,5-dimethylbenzaldehyde (2.00 g), N,N-dimethylformamide (54.0 mL) and water (6.00 mL), sodium chlorodifluoroacetate (6.09 g) and potassium carbonate (3.68 g) were added and the mixture was stirred at 120° C. for 4.5 hours. After cooling the reaction mixture to room temperature, water was added to it and two extractions were conducted with ethyl acetate. The combined organic layers were washed with water four times and thereafter washed with saturated brine. After drying over anhydrous magnesium sulfate, the desiccant was removed by filtration and the filtrate was then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=97:3-88:12) to give the titled compound as a colorless solid (2.53 g).
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2 g
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54 mL
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6.09 g
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3.68 g
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6 mL
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